molecular formula C45H68Mg3O19 B12764900 Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid CAS No. 134771-72-5

Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid

Cat. No.: B12764900
CAS No.: 134771-72-5
M. Wt: 985.9 g/mol
InChI Key: MHGVDLIOHXBHMM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid typically involves the following steps:

    Methoxylation: Glycyrrhizic acid is first subjected to methoxylation to introduce methoxy groups at specific positions on the molecule.

    Magnesium Salt Formation: The methoxylated glycyrrhizic acid is then reacted with a magnesium salt, such as magnesium chloride or magnesium acetate, to form the Tri(O-methoxy)magnesium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .

Scientific Research Applications

Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid has a wide range of scientific research applications, including:

Properties

CAS No.

134771-72-5

Molecular Formula

C45H68Mg3O19

Molecular Weight

985.9 g/mol

IUPAC Name

trimagnesium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;methanolate

InChI

InChI=1S/C42H62O16.3CH3O.3Mg/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;3*1-2;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3;;;/q;3*-1;3*+2/p-3

InChI Key

MHGVDLIOHXBHMM-UHFFFAOYSA-K

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.C[O-].C[O-].C[O-].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.